molecular formula C12H13N3O2 B1290541 ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 866837-96-9

ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B1290541
CAS No.: 866837-96-9
M. Wt: 231.25 g/mol
InChI Key: SRDSLLHGDLOTGF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate (CAS 866837-96-9) is a pyrazole derivative with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . This compound is a versatile building block in medicinal chemistry and materials science. Its significant research value lies in its role as a privileged fragment for the discovery and development of novel Factor XIa (FXIa) inhibitors . FXIa is a promising target for next-generation anticoagulant therapies because its inhibition has been shown to reduce the risk of life-threatening bleeding, a major drawback of current treatments . Researchers utilize this pyrazole core to develop small molecules where it can be further functionalized at the amine and ester groups to explore structure-activity relationships, optimizing binding to the FXIa active site . Beyond pharmaceuticals, this aminopyrazole carboxylate serves as a key precursor in synthesizing heterocyclic dyes . The compound's structure allows it to act as a coupling component, leading to dyes with potential applications in dye-sensitized solar cells and other advanced materials, offering bright colors and high fastness properties . This chemical is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions; it may cause skin and eye irritation and specific target organ toxicity upon repeated exposure .

Properties

IUPAC Name

ethyl 5-amino-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-11(13)15(14-10)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDSLLHGDLOTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635256
Record name Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866837-96-9
Record name Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Reaction

One of the most common methods involves the cyclocondensation of ethyl acetoacetate with phenylhydrazine. This reaction typically occurs under acidic conditions, leading to the formation of the desired pyrazole derivative.

Reaction Scheme:
$$
\text{Ethyl Acetoacetate} + \text{Phenylhydrazine} \rightarrow \text{this compound}
$$

Key Conditions:

  • Solvent: Ethanol or DMF (N,N-Dimethylformamide)
  • Temperature: Reflux conditions (around 80–100°C)
  • Catalyst: Acetic acid or other acidic catalysts to enhance reaction efficiency

Abnormal Beckmann Rearrangement

Another innovative method reported involves the abnormal Beckmann rearrangement of o-chloroaldehyde derivatives. This method has shown improved yields and allows for further functionalization.

Reaction Scheme:
$$
\text{o-Chloroaldehyde} \xrightarrow{\text{H}2\text{SO}4} \text{Intermediate} \rightarrow \text{this compound}
$$

Key Conditions:

  • Reagent: Concentrated sulfuric acid
  • Temperature: Controlled heating to facilitate rearrangement
  • Yield: Reported yields can exceed 70% with proper optimization

Yield Optimization

Optimizing the yield of this compound is critical for practical applications. Various factors can influence the yield, including:

Factor Impact on Yield
Temperature Higher temperatures often increase reaction rates but may lead to side reactions.
Reaction Time Extended reaction times can enhance yield but may also lead to decomposition.
Solvent Choice Polar protic solvents like ethanol improve solubility and reaction efficiency.
Catalyst Type The use of stronger acids can enhance product formation but may require careful handling.

Characterization Techniques

Characterizing the synthesized compound is crucial for confirming its structure and purity. Common techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the molecular structure, particularly:

  • ¹H NMR: Peaks corresponding to protons in the pyrazole ring and ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in the compound, such as:

  • C=O stretching around 1700 cm⁻¹

Mass Spectrometry

Mass spectrometry helps confirm molecular weight and identify fragmentation patterns, validating the compound's identity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Amino and Ester Group Positional Isomerism

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS 138907-68-3): Similarity score: 0.78 . Impact: Reduced similarity suggests lower compatibility in applications requiring precise spatial arrangement, such as enzyme inhibition.
  • Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 139297-50-0): Replaces the amino group with a methoxy (-OCH₃) group.

Thioether and Halogen Substituents

  • Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate (CAS 40745-03-7): Features a methylthio (-SCH₃) group at position 3.

Substituent Variations on the Phenyl Ring

Fluorinated Analogs

  • Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-68-3): Similarity score: 0.78 . Structural difference: A fluorine atom is introduced at the para position of the phenyl ring. Impact: Fluorine’s electronegativity enhances lipophilicity and metabolic stability, making this analog more suitable for drug candidates requiring prolonged half-lives .
  • Ethyl 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS 256504-39-9): Substitutes phenyl with a 2-fluorobenzyl group.

Replacement of the Phenyl Group with Heterocycles

  • Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate: Replaces phenyl with a 6-chloropyridazine ring. Impact: The nitrogen-rich pyridazine enhances π-π stacking and hydrogen-bonding capabilities, favoring interactions with nucleic acids or heterocycle-binding proteins .

Structural and Functional Comparison Table

Compound Name CAS Number Substituents Similarity Score Key Properties
This compound 866837-96-9 -NH₂ (C5), -COOEt (C3), -Ph (N1) 1.00 High polarity, versatile intermediate
Ethyl 1-phenyl-1H-pyrazole-3-carboxylate 115315-95-2 -COOEt (C3), -Ph (N1) 0.78 Lacks amino group; reduced reactivity
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 138907-68-3 -F (Ph para), -NH₂ (C5), -COOEt (C4) 0.78 Enhanced lipophilicity
Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate 40745-03-7 -SCH₃ (C3), -NH₂ (C5) N/A Sulfur-enhanced reactivity

Biological Activity

Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and analgesic properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including condensation reactions involving hydrazines and carboxylic esters. The synthesis typically yields high purity and good yields, making it suitable for biological evaluations. Its chemical structure allows it to interact with multiple biological targets due to the presence of both amino and carboxyl functional groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, likely by interfering with vital biochemical pathways such as protein synthesis in microbial cells . The compound's mechanism of action may involve the disruption of cell membrane integrity or inhibition of essential enzymes.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells by affecting the cell cycle progression. For instance, treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase in various cancer cell lines, indicating its potential as a chemotherapeutic agent . The compound showed a mean growth inhibition percentage across different cancer types, highlighting its broad-spectrum anticancer activity.

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial and anticancer activities, this compound exhibits notable anti-inflammatory effects. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vivo studies demonstrated that the compound significantly reduced edema in rat models, comparable to standard anti-inflammatory drugs like indomethacin . Furthermore, its analgesic properties were confirmed through various pain models, showcasing its potential as an effective pain management solution.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics. It is predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier, which could enhance its therapeutic efficacy against central nervous system diseases.

Research Findings Summary

The following table summarizes key research findings related to the biological activities of this compound:

Activity Effect Reference
AntimicrobialInhibition of bacterial and fungal growth
AnticancerInduces apoptosis; cell cycle arrest (G0/G1)
Anti-inflammatoryCOX inhibition; reduces edema
AnalgesicPain relief comparable to standard drugs

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific applications:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited Staphylococcus aureus and Candida albicans growth in vitro, suggesting its potential use as an antimicrobial agent in clinical settings .
  • Cancer Treatment : In a preclinical model involving breast cancer cells, treatment with this compound resulted in a reduction of tumor size and improved survival rates compared to untreated controls .
  • Pain Management : In a rat model of inflammatory pain, administration of this compound led to a substantial decrease in pain scores compared to placebo controls, indicating its potential as an analgesic agent .

Q & A

What are the recommended synthetic routes for ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate, and how can reaction yields be optimized?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation reactions. For example, ethyl cyanoacetate derivatives can react with phenylhydrazine under reflux conditions to form the pyrazole core, followed by amino group introduction via nitration and reduction steps . Optimization strategies include:

  • Catalyst selection : Use potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., N,N-dimethylacetamide) to enhance reaction efficiency .
  • Temperature control : Maintain temperatures between 80–100°C to avoid side reactions like ester hydrolysis .
  • Purification : Employ silica gel chromatography to isolate the product from byproducts such as unreacted intermediates .

How should researchers safely handle and store this compound in laboratory settings?

Level: Basic
Methodological Answer:
Key safety protocols derived from structurally similar pyrazole derivatives include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers at 0–8°C to prevent degradation .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste handlers to avoid environmental contamination .

What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Level: Advanced
Methodological Answer:

  • 1H NMR : Confirm the presence of the amino group (δ 5.1–5.2 ppm) and ester moiety (δ 4.1–4.3 ppm for CH₂CH₃) .
  • LC-MS : Verify molecular ion peaks (e.g., m/z 230.27) and assess purity .
  • IR Spectroscopy : Identify N-H stretching (3300–3500 cm⁻¹) and carbonyl vibrations (1700–1750 cm⁻¹) .
    Resolving contradictions :
  • Cross-validate using multiple techniques (e.g., NMR + LC-MS).
  • Re-crystallize the compound to rule out impurities affecting spectral data .

How can computational methods be integrated into the design and optimization of reactions involving this compound?

Level: Advanced
Methodological Answer:

  • Reaction path modeling : Use density functional theory (DFT) to simulate cyclocondensation pathways and identify transition states .
  • Condition screening : Apply machine learning to predict optimal solvent/catalyst combinations, reducing trial-and-error experimentation .
  • Retrosynthetic analysis : Tools like ICSynth (ICReDD) can propose novel routes by analyzing known pyrazole syntheses .

What are the common decomposition products of this compound under thermal stress, and how can they be identified?

Level: Advanced
Methodological Answer:

  • Decomposition products : Thermal degradation (≥200°C) may yield nitrogen oxides (NOₓ), carbon monoxide (CO), and chlorinated byproducts (if impurities are present) .
  • Detection methods :
    • GC-MS : Identify volatile decomposition products like CO and NOₓ .
    • TGA-FTIR : Monitor real-time degradation and correlate mass loss with IR spectral changes .

How can researchers address solubility challenges during purification of this compound?

Level: Basic
Methodological Answer:

  • Solvent selection : Use ethyl acetate/hexane mixtures (3:7 v/v) for column chromatography, leveraging polarity differences between the product and impurities .
  • Recrystallization : Dissolve in hot ethanol and cool gradually to obtain crystalline product .
  • Surfactant-assisted methods : Add cetrimonium bromide (CTAB) to enhance aqueous solubility for HPLC purification .

What strategies are recommended for functionalizing the amino group in this compound while preserving the pyrazole core?

Level: Advanced
Methodological Answer:

  • Acylation : React with acetyl chloride in dichloromethane (DCM) at 0°C to form amides without ring opening .
  • Diazotization : Treat with NaNO₂/HCl to generate diazonium salts for coupling with aromatic amines .
  • Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to shield the amino group during subsequent reactions .

How can stability studies be designed to assess the compound’s shelf-life under varying storage conditions?

Level: Advanced
Methodological Answer:

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC every 30 days .
  • Light sensitivity : Expose to UV light (254 nm) to assess photolytic decomposition .
  • Data analysis : Apply Arrhenius kinetics to extrapolate degradation rates at standard storage temperatures (0–8°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate
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ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate

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